Levodopa (sodium);3,4-Dihydroxyphenylalanine (sodium)
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Overview
Description
Levodopa (sodium);3,4-Dihydroxyphenylalanine (sodium) is a naturally occurring amino acid derivative and a precursor to the neurotransmitter dopamine. It is widely used in the treatment of Parkinson’s disease and dopamine-responsive dystonia due to its ability to cross the blood-brain barrier and replenish dopamine levels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levodopa can be synthesized through several methods. One common method involves the hydroxylation of L-tyrosine using tyrosine hydroxylase. Another method includes the reaction of L-tyrosine with aqueous hydrogen bromide to yield 3-bromo-L-tyrosine, followed by hydroxylation using an alkali base and copper iodide as a catalyst . Industrial production often employs microbial fermentation using microorganisms with tyrosinase activity or enzymatic conversion by immobilized tyrosinase .
Industrial Production Methods
The industrial production of Levodopa typically involves asymmetric hydrogenation. due to limitations such as poor conversion rates and low enantioselectivity, alternative biotechnological approaches have been developed. These include microbial fermentation using Erwinia herbicola and electroenzymatic conversion systems .
Chemical Reactions Analysis
Types of Reactions
Levodopa undergoes various chemical reactions, including:
Oxidation: Levodopa can be oxidized to form dopamine.
Decarboxylation: In the presence of aromatic L-amino acid decarboxylase, Levodopa is decarboxylated to dopamine.
Polymerization: At high concentrations, Levodopa can undergo polymerization.
Common Reagents and Conditions
Oxidation: Requires oxygen and enzymes such as tyrosinase.
Decarboxylation: Catalyzed by aromatic L-amino acid decarboxylase.
Polymerization: Occurs at high concentrations of Levodopa.
Major Products
Scientific Research Applications
Levodopa has extensive applications in various fields:
Medicine: Primarily used in the treatment of Parkinson’s disease and dopamine-responsive dystonia.
Chemistry: Used in the synthesis of dopamine and other catecholamines.
Biology: Studied for its role in neurotransmitter synthesis and neuroprotection.
Industry: Utilized in the production of pharmaceuticals and as a research tool in neurochemistry
Mechanism of Action
Levodopa exerts its effects by crossing the blood-brain barrier and being decarboxylated to dopamine by aromatic L-amino acid decarboxylase. This supplemental dopamine performs the role of endogenous dopamine, stimulating dopaminergic receptors and alleviating symptoms of dopamine deficiency .
Comparison with Similar Compounds
Similar Compounds
Dopamine: The direct neurotransmitter that Levodopa is converted into.
Norepinephrine: Another neurotransmitter synthesized from dopamine.
Epinephrine: Also synthesized from dopamine and involved in the fight-or-flight response.
Uniqueness
Levodopa’s ability to cross the blood-brain barrier and be converted into dopamine makes it unique among its similar compounds. Dopamine itself cannot cross the blood-brain barrier, making Levodopa a crucial therapeutic agent for conditions like Parkinson’s disease .
Properties
CAS No. |
63302-01-2 |
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Molecular Formula |
9H10NNaO4 |
Molecular Weight |
219.17 |
InChI |
InChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14); |
InChI Key |
LRRQZAXMUDRSPC-RGMNGODLSA-M |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levodopa |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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